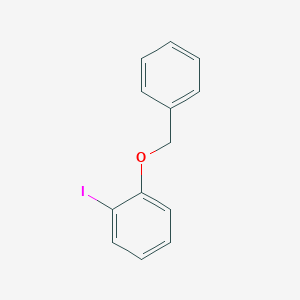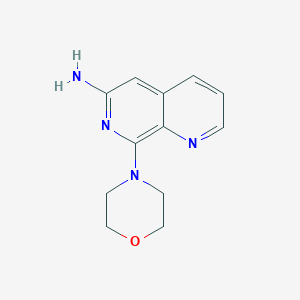
5-Chloro-6-methylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methylpicolinaldehyde typically involves the oxidation of 5-chloro-6-methylpyridin-2-ylmethanol using selenium(IV) oxide in a mixture of 1,4-dioxane and water, followed by heating for 1.5 hours . This method yields the desired aldehyde with a moderate yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar oxidation reactions, optimized for higher yields and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Produces 5-chloro-6-methylpicolinic acid.
Reduction: Yields 5-chloro-6-methylpyridin-2-ylmethanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methylpicolinaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methylpicolinaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are crucial intermediates in various biochemical pathways. The compound’s molecular targets and pathways depend on its specific applications, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
5-Methylpicolinaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Methylpicolinaldehyde: Similar structure but without the chlorine substitution, affecting its chemical behavior.
Uniqueness: 5-Chloro-6-methylpicolinaldehyde’s unique combination of chlorine and methyl substitutions on the pyridine ring imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from other picolinaldehyde derivatives.
Properties
IUPAC Name |
5-chloro-6-methylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYGYULRJHPVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568128 |
Source


|
| Record name | 5-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-17-7 |
Source


|
| Record name | 5-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)




![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)

